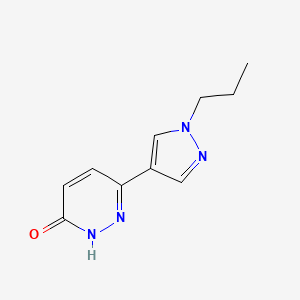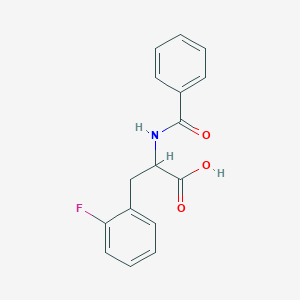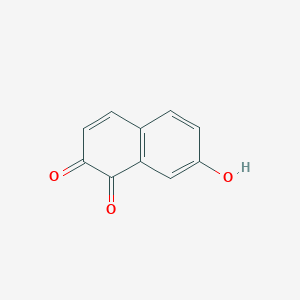
7-Hydroxynaphthalene-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxynaphthalene-1,2-dione can be achieved through several methods. One common approach involves the oxidation of 2-hydroxy-1,4-naphthoquinone using oxidizing agents such as potassium permanganate or chromium trioxide. Another method includes the cyclization of appropriate precursors under acidic conditions.
Industrial Production Methods: In industrial settings, this compound is often produced through the extraction of henna leaves, followed by purification processes. The leaves are dried, powdered, and subjected to solvent extraction to isolate the compound. The extracted material is then purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: 7-Hydroxynaphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions yield hydroquinone derivatives.
Substitution: It can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines and thiols.
Major Products Formed:
Oxidation: Naphthoquinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Amino and thio derivatives of naphthoquinone.
Aplicaciones Científicas De Investigación
7-Hydroxynaphthalene-1,2-dione has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds, including xanthenes, phenazines, and quinoxalines.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Research has shown potential anticancer and anti-inflammatory activities, leading to its investigation as a therapeutic agent.
Industry: It is used as a dye in textiles and as a molecular probe in biochemical research.
Mecanismo De Acción
The mechanism of action of 7-Hydroxynaphthalene-1,2-dione involves its interaction with cellular components. It can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can induce apoptosis in cancer cells, contributing to its anticancer properties. Additionally, the compound can inhibit specific enzymes and signaling pathways, further elucidating its biological effects.
Comparación Con Compuestos Similares
2-Hydroxynaphthalene-1,4-dione (Lawsone): Similar in structure but differs in the position of the hydroxyl group.
1,4-Naphthoquinone: Lacks the hydroxyl group, leading to different chemical properties.
Juglone (5-Hydroxy-1,4-naphthoquinone): Another hydroxylated naphthoquinone with distinct biological activities.
Uniqueness: 7-Hydroxynaphthalene-1,2-dione is unique due to its specific hydroxylation pattern, which imparts distinct chemical reactivity and biological properties. Its natural occurrence in henna and its historical use as a dye further distinguish it from other naphthoquinones.
Propiedades
Número CAS |
607-09-0 |
|---|---|
Fórmula molecular |
C10H6O3 |
Peso molecular |
174.15 g/mol |
Nombre IUPAC |
7-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C10H6O3/c11-7-3-1-6-2-4-9(12)10(13)8(6)5-7/h1-5,11H |
Clave InChI |
RFQKUQIIZPRDKD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=C1C=CC(=O)C2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-bromo-N-[5-(3-bromopropanoylamino)pentyl]propanamide](/img/structure/B13997933.png)
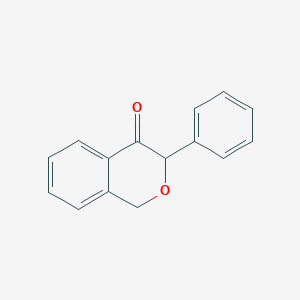
![2-[[2-(2,3-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid](/img/structure/B13997941.png)
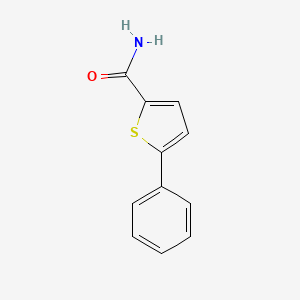
![2-(2-amino-1H-benzo[d]imidazol-1-yl)-N-benzyl-5,6,7,8-tetrahydroquinazolin-4-amine](/img/structure/B13997944.png)
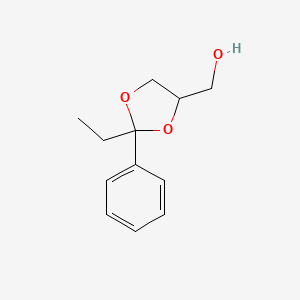
![2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-N-ethylbenzamide](/img/structure/B13997954.png)
![1,4-Dioxa-8-azaspiro[4.5]decan-8-amine](/img/structure/B13997966.png)
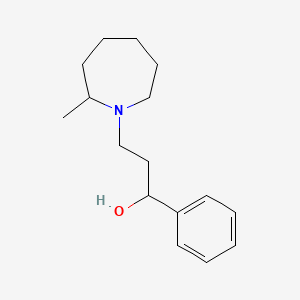
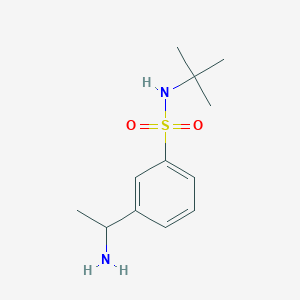
![N-[4-(2-acetyl-1-methylhydrazinyl)-6-chloropyrimidin-5-yl]acetamide](/img/structure/B13997993.png)
